An In-depth Technical Guide to the Chemical Properties of 2',4'-Difluoro-3'-methoxyacetophenone
An In-depth Technical Guide to the Chemical Properties of 2',4'-Difluoro-3'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2',4'-Difluoro-3'-methoxyacetophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery. This document collates available data on its physical and spectral properties, alongside methodologies for its synthesis and analysis, to support researchers in its application.
Chemical and Physical Properties
2',4'-Difluoro-3'-methoxyacetophenone, with the IUPAC name 1-(2,4-difluoro-3-methoxyphenyl)ethanone, is a substituted acetophenone. The presence of two fluorine atoms and a methoxy group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(2,4-difluoro-3-methoxyphenyl)ethanone | N/A |
| Synonyms | 2,4-Difluoro-3-methoxy acetophenone | [2] |
| CAS Number | 373603-19-1 | [2] |
| Molecular Formula | C₉H₈F₂O₂ | [2] |
| Molecular Weight | 186.16 g/mol | [2] |
| Refractive Index | 1.494 | N/A |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl protons (a singlet around δ 2.5 ppm), the methoxy protons (a singlet around δ 3.9 ppm), and the aromatic protons. The aromatic region will display complex splitting patterns due to the fluorine and methoxy substituents.
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¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the ketone (typically in the range of δ 190-200 ppm). Signals for the methyl carbons of the acetyl and methoxy groups will appear in the upfield region. The aromatic carbons will show multiple signals, with their chemical shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group.
Infrared (IR) Spectroscopy
The IR spectrum of 2',4'-Difluoro-3'-methoxyacetophenone is expected to show characteristic absorption bands for the following functional groups:
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C=O (ketone): A strong absorption band around 1680-1700 cm⁻¹.
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C-F (aryl fluoride): Strong absorption bands in the region of 1100-1300 cm⁻¹.
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C-O (ether): An absorption band in the range of 1000-1300 cm⁻¹.
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C-H (aromatic and aliphatic): Stretching vibrations typically appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
The mass spectrum of 2',4'-Difluoro-3'-methoxyacetophenone will show a molecular ion peak (M⁺) corresponding to its molecular weight (186.16 g/mol ). Common fragmentation patterns for acetophenones include the loss of the acetyl group (CH₃CO) and the methyl group (CH₃).
Experimental Protocols
While a specific, detailed synthesis protocol for 2',4'-Difluoro-3'-methoxyacetophenone is not available in the provided search results, a general synthetic approach can be inferred from the synthesis of related acetophenones.
General Synthesis Workflow
A plausible synthetic route would involve the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene. This would introduce the acetyl group onto the aromatic ring. The reaction conditions would need to be optimized to ensure regioselectivity.
Caption: General workflow for the synthesis of 2',4'-Difluoro-3'-methoxyacetophenone.
Applications in Drug Development
Fluorinated acetophenones are valuable intermediates in drug discovery due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability of molecules.[3] While specific biological activities or signaling pathway modulation by 2',4'-Difluoro-3'-methoxyacetophenone have not been detailed in the available literature, it serves as a precursor for the synthesis of more complex bioactive molecules.
Precursor for Bioactive Molecules
One significant application of substituted acetophenones is in the synthesis of chalcones, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[3] The synthesis of chalcone derivatives from 2',4'-Difluoro-3'-methoxyacetophenone would typically involve a Claisen-Schmidt condensation with a substituted benzaldehyde.
Caption: Synthesis of bioactive chalcones from the title compound.
Although direct evidence is not yet available, it is plausible that derivatives of 2',4'-Difluoro-3'-methoxyacetophenone could modulate various signaling pathways implicated in disease, such as the NF-κB pathway, which is often a target in anti-inflammatory drug development.[3] Further research is required to explore the specific biological targets and mechanisms of action of compounds derived from this versatile building block.

